

Technical Guide: Physicochemical Properties of 5-Chloro-2-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Chloro-2-(difluoromethoxy)pyridine
Cat. No.:	B595598

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and a difluoromethoxy group, imparts specific electronic and lipophilic properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for **5-Chloro-2-(difluoromethoxy)pyridine**. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.

Property	Value	Source
Molecular Formula	C ₆ H ₄ ClF ₂ NO	ChemScene[1]
Molecular Weight	179.55 g/mol	ChemScene[1]
Appearance	Colorless to light yellow liquid	ChemicalBook[2]
Boiling Point	170.9 ± 35.0 °C (Predicted)	ChemicalBook[2]
Density	1.382 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[2]
pKa	-1.05 ± 0.29 (Predicted)	ChemicalBook[2]
LogP	2.3364	ChemScene[1]
Topological Polar Surface Area (TPSA)	22.12 Å ²	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Hydrogen Bond Donors	0	ChemScene[1]
Rotatable Bonds	2	ChemScene[1]

Experimental Protocols

While specific experimental protocols for **5-Chloro-2-(difluoromethoxy)pyridine** are not readily available in the public domain, the following are generalized methodologies for determining key physicochemical properties, based on standard analytical techniques for small molecules.

Determination of Melting and Boiling Points

- Melting Point: For solid derivatives, the melting point can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
- Boiling Point: The boiling point of the liquid can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small sample amounts, micro-boiling point determination methods can be employed.

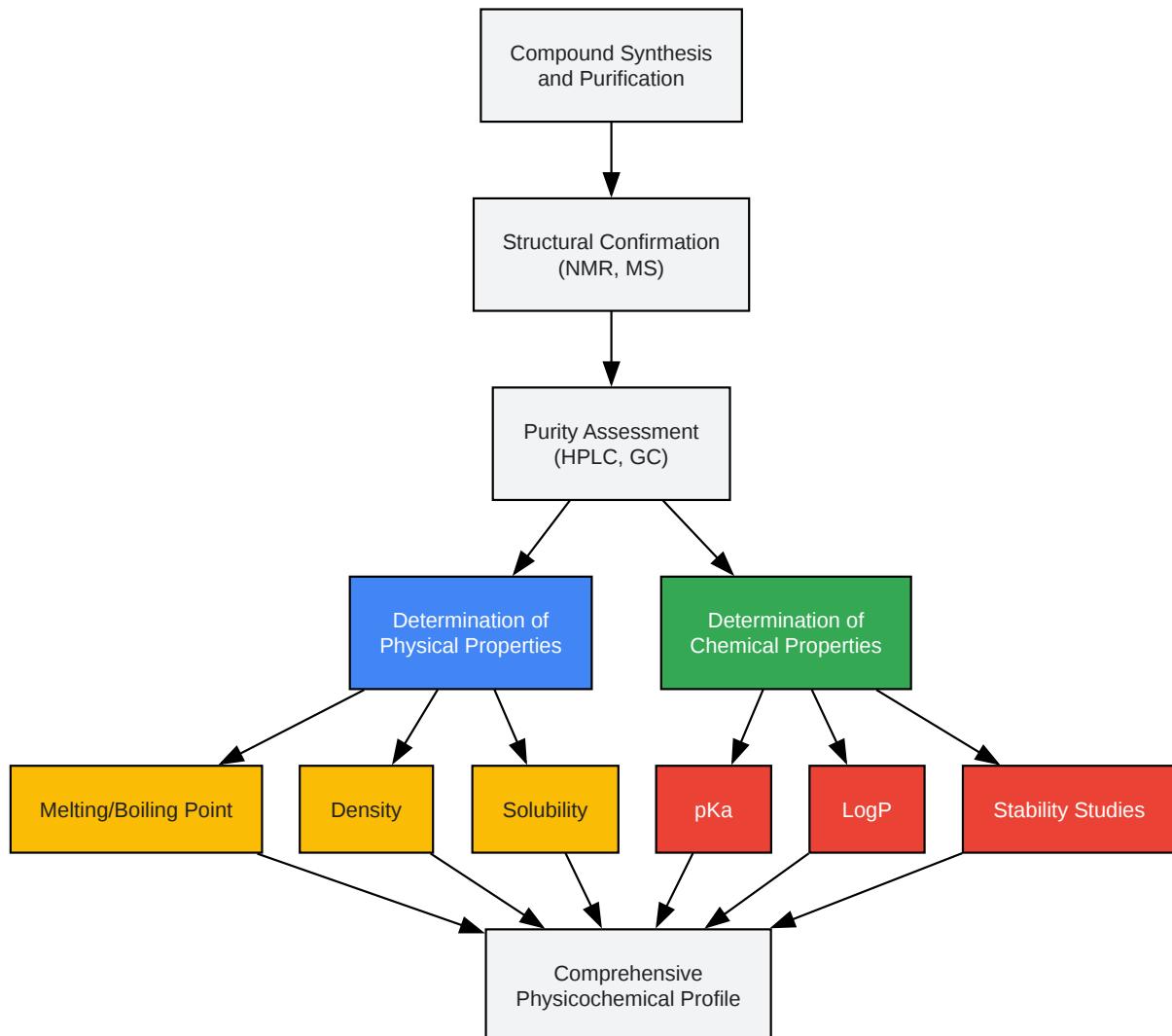
Density Measurement

The density of liquid **5-Chloro-2-(difluoromethoxy)pyridine** can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

Solubility Assessment

The solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

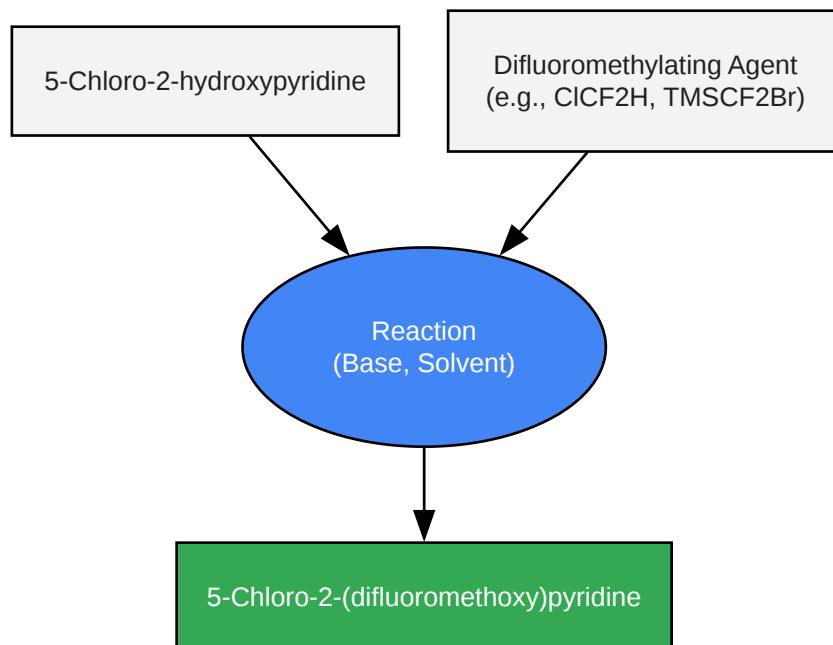

The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored. The pKa is determined from the titration curve. The spectrophotometric method relies on the change in the UV-Vis spectrum of the compound as a function of pH.

Measurement of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method. The compound is partitioned between n-octanol and water. The concentrations of the compound in both phases are measured after equilibration, and the LogP is calculated as the logarithm of the ratio of the concentrations. Alternatively, reversed-phase HPLC can be used to estimate the LogP by correlating the retention time with that of compounds with known LogP values.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like **5-Chloro-2-(difluoromethoxy)pyridine**.



[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization.

Plausible Synthesis Route

While a specific synthesis for **5-Chloro-2-(difluoromethoxy)pyridine** is not detailed in the provided search results, a plausible synthetic approach can be inferred from related chemistries. A potential route could involve the reaction of 5-chloro-2-hydroxypyridine with a difluoromethylating agent.

[Click to download full resolution via product page](#)

Plausible Synthesis of **5-Chloro-2-(difluoromethoxy)pyridine**.

Conclusion

5-Chloro-2-(difluoromethoxy)pyridine is a compound with potential applications in drug discovery. The physicochemical properties outlined in this guide provide a foundational understanding for researchers. However, the reliance on predicted data highlights the need for thorough experimental verification to enable its effective use in the development of new chemical entities. The provided experimental frameworks and logical workflows offer a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 5-chloro-2-(difluoroMethoxy)pyridine | 1214323-40-6 [amp.chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Chloro-2-(difluoromethoxy)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595598#physicochemical-properties-of-5-chloro-2-difluoromethoxy-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com